ETHYL N-(4-METHYL-2-{[(4-METHYLPHENYL)SULFONYL]AMINO}-1,3-THIAZOL-5-YL)CARBAMATE
Overview
Description
ETHYL N-(4-METHYL-2-{[(4-METHYLPHENYL)SULFONYL]AMINO}-1,3-THIAZOL-5-YL)CARBAMATE is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry for their potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL N-(4-METHYL-2-{[(4-METHYLPHENYL)SULFONYL]AMINO}-1,3-THIAZOL-5-YL)CARBAMATE typically involves the reaction of 4-methylphenylsulfonyl chloride with 2-amino-4-methylthiazole in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethyl chloroformate to form the final product. The reaction conditions usually involve maintaining the reaction mixture at a low temperature to prevent side reactions and ensure high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
ETHYL N-(4-METHYL-2-{[(4-METHYLPHENYL)SULFONYL]AMINO}-1,3-THIAZOL-5-YL)CARBAMATE undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiazole derivatives. These products can have different biological activities and can be further modified for specific applications .
Scientific Research Applications
ETHYL N-(4-METHYL-2-{[(4-METHYLPHENYL)SULFONYL]AMINO}-1,3-THIAZOL-5-YL)CARBAMATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of ETHYL N-(4-METHYL-2-{[(4-METHYLPHENYL)SULFONYL]AMINO}-1,3-THIAZOL-5-YL)CARBAMATE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as:
- 4-METHYL-N-(2-{[(4-METHYLPHENYL)SULFONYL]AMINO}ETHYL)-N-{2-[[(4-METHYLPHENYL)SULFONYL]AMINO}ETHYL]BENZENESULFONAMIDE
- N-[5-(4-METHYLPHENYL)SULFONYL-5H-PYRROLO[2,3-B]PYRAZIN-2-YL]CARBAMIC ACID ETHYL ESTER
- ETHYL [4-[(3-METHYLPHENYL)AMINO]PYRIDIN-3-YL]SULFONYL]CARBAMATE
Uniqueness
ETHYL N-(4-METHYL-2-{[(4-METHYLPHENYL)SULFONYL]AMINO}-1,3-THIAZOL-5-YL)CARBAMATE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a thiazole ring with a sulfonyl group and an ethyl carbamate moiety makes it a versatile compound for various applications in scientific research and industry .
Properties
IUPAC Name |
ethyl N-[4-methyl-2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-5-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S2/c1-4-21-14(18)16-12-10(3)15-13(22-12)17-23(19,20)11-7-5-9(2)6-8-11/h5-8H,4H2,1-3H3,(H,15,17)(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKWIWJNIFHRIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(N=C(S1)NS(=O)(=O)C2=CC=C(C=C2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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